molecular formula C8H7NS B112646 Benzo[b]thiophen-2-amine CAS No. 4521-30-6

Benzo[b]thiophen-2-amine

Cat. No.: B112646
CAS No.: 4521-30-6
M. Wt: 149.21 g/mol
InChI Key: VJYJBBMMLIDJEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[b]thiophen-2-amine is an organosulfur compound that belongs to the class of benzothiophenes These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring

Synthetic Routes and Reaction Conditions:

    Aryne Reaction with Alkynyl Sulfides: One of the prominent methods for synthesizing benzo[b]thiophenes involves the reaction of aryne intermediates with alkynyl sulfides.

    Transition-Metal Catalyzed Reactions: Various transition-metal catalyzed reactions have been developed to synthesize multisubstituted benzothiophenes.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzothiophene ring.

Major Products Formed:

Chemistry:

Biology:

Medicine:

Industry:

Scientific Research Applications

1. Synthesis of Heterocyclic Compounds

Benzo[b]thiophene-2-amine derivatives are extensively used in the synthesis of various heterocyclic compounds. This includes the creation of new benzo[b]thiophene derivatives, such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, which have shown potential in medicinal chemistry due to their wide spectrum of pharmacological properties (Isloor, Kalluraya, & Pai, 2010).

2. Asymmetric Synthesis

The compound has been used in asymmetric synthesis, particularly in the creation of heterocyclic β-aminosulfones. This involves key steps like nucleophilic addition and benzo[b]thiophene oxidation, demonstrating the versatility of benzo[b]thiophene-2-amine in complex chemical syntheses (Enders & Signore, 2004).

3. Preparation of Aminated and Heterofused Compounds

Amination of benzo[b]thiophene derivatives and the subsequent formation of heterofused compounds, such as triazoles, is another significant application. This process involves reactions like diazotization, coupling with aromatic and heterocyclic amines, and air oxidation, underlining the reactivity and utility of benzo[b]thiophene-2-amine in synthetic chemistry (Sabnis & Rangnekar, 1990).

4. Application in Photoelectric Materials

Benzo[b]thiophene derivatives, including those based on benzo[b]thiophene-2-amine, find use in fields beyond medicinal chemistry. For instance, some compounds have been employed as organic photoelectric materials, highlighting their potential in the development of advanced technological materials (Duc, 2020).

5. Antimicrobial and Anti-inflammatory Properties

Research has also shown that certain benzo[b]thiophene derivatives exhibit potent antimicrobial and anti-inflammatory activities. This opens up avenues for their use in developing new therapeutic agents (Radwan, Shehab, & El-Shenawy, 2009).

Safety and Hazards

Benzo[b]thiophen-2-amine may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Given the wide range of biological activities of benzo[b]thiophen-2-amine and its derivatives, there is significant interest in further exploring its potential uses in drug discovery and development . Future research may focus on developing more efficient synthesis methods, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies.

Comparison with Similar Compounds

    Thiophene: Thiophene is a five-membered ring containing one sulfur atom.

    Benzothiazole: Benzothiazole contains a fused benzene and thiazole ring.

    Benzofuran: Benzofuran has a fused benzene and furan ring.

Uniqueness:

Properties

IUPAC Name

1-benzothiophen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYJBBMMLIDJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501364
Record name 1-Benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4521-30-6
Record name 1-Benzothiophen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzo[b]thiophen-2-amine
Reactant of Route 2
Benzo[b]thiophen-2-amine
Reactant of Route 3
Benzo[b]thiophen-2-amine
Reactant of Route 4
Reactant of Route 4
Benzo[b]thiophen-2-amine
Reactant of Route 5
Benzo[b]thiophen-2-amine
Reactant of Route 6
Benzo[b]thiophen-2-amine
Customer
Q & A

Q1: What is the significance of Benzo[b]thiophen-2-amine in the synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole?

A1: this compound serves as a crucial intermediate in the one-pot synthesis of 2-arylbenzo[4,5]thieno[2,3-d]thiazole described in the research []. The reaction proceeds through a three-component reaction involving 2-(2-bromophenyl)acetonitrile, elemental sulfur, and aromatic aldehydes in the presence of copper(I) chloride (CuCl) and potassium carbonate (K2CO3) []. This compound is formed in situ through the cyclization of 2-(2-bromophenyl)acetonitrile and sulfur. It subsequently undergoes intramolecular condensation and dehydrogenation with aromatic aldehydes to yield the final 2-arylbenzo[4,5]thieno[2,3-d]thiazole product [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.